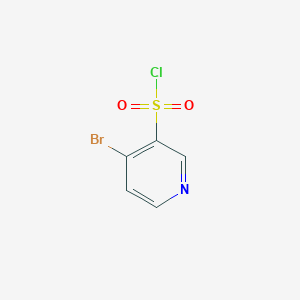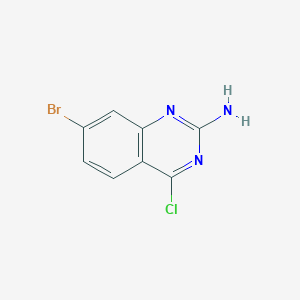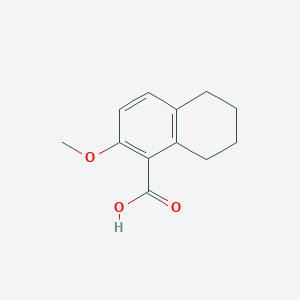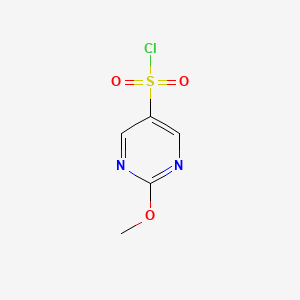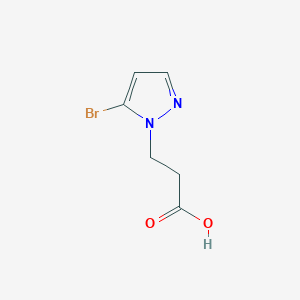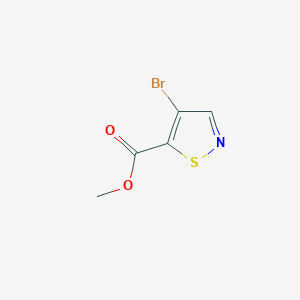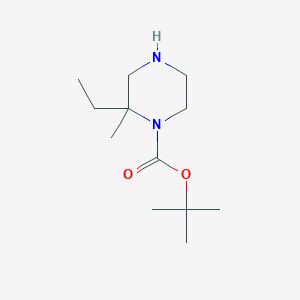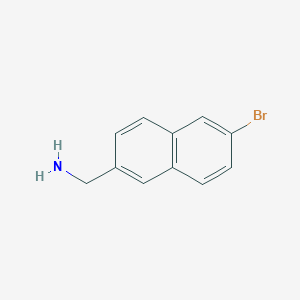![molecular formula C6H5BrN4 B7965251 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B7965251.png)
6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C₆H₅BrN₄. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . One common method involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of CuCl and 6-methylpicolinic acid as a catalytic system . NaI is used as an additive to activate the electrophile through the conversion of aryl bromide into the corresponding aryl iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and biological activity.
Cyclization Reactions: Formation of additional rings can enhance the compound’s stability and biological activity.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often employ oxidizing agents like NaClO₂, TEMPO, and NaClO under mild conditions.
Reduction Reactions: Utilize reducing agents such as NaBH₄ or LiAlH₄.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes, including tyrosine kinases.
Medicine: Investigated for its anticancer properties, particularly as a multi-targeted kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as tyrosine kinases. It acts as an inhibitor, binding to the active site of the enzyme and preventing its activity . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Shares a similar core structure but lacks the bromine substituent.
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Similar structure with a chlorine atom instead of bromine.
7-Deazapurine: A broader class of compounds with similar biological activities.
Uniqueness
6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDKUALNKQRLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
